Methyl N-Boc-2-oxopiperidine-3-carboxylate
Overview
Description
Methyl N-Boc-2-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C12H19NO5. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-Boc-2-oxopiperidine-3-carboxylate can be synthesized through a multi-step process involving the protection of the piperidine nitrogen, followed by esterification and oxidation reactions. One common method involves the following steps:
Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Esterification: The protected piperidine is then esterified with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. The choice of reagents and conditions may vary to optimize yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl N-Boc-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl N-Boc-2-oxopiperidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl N-Boc-2-oxopiperidine-3-carboxylate involves its reactivity towards various nucleophiles and electrophiles. The Boc-protected nitrogen and ester functional groups provide sites for chemical modification, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxopiperidine-3-carboxylate: Similar structure but lacks the Boc protection on the nitrogen.
1-Boc-3-piperidone: Contains a similar Boc-protected piperidine ring but differs in the position of the carbonyl group
Uniqueness
Methyl N-Boc-2-oxopiperidine-3-carboxylate is unique due to its combination of Boc protection and ester functionality, which provides enhanced stability and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-oxopiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(9(13)14)10(15)17-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBUILFJIXXYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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